molecular formula C9H7NO4 B12887963 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid

Cat. No.: B12887963
M. Wt: 193.16 g/mol
InChI Key: AOQUHQUFPHJJRR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzo[d]oxazole core with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 7-position, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The use of magnetic nanocatalysts has been explored for the efficient synthesis of oxazole derivatives, providing an eco-friendly and scalable approach .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its biological activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its combination of a hydroxymethyl and carboxylic acid group provides versatility in synthetic chemistry and potential for diverse biological activities .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C9H7NO4/c11-4-7-10-6-3-1-2-5(9(12)13)8(6)14-7/h1-3,11H,4H2,(H,12,13)

InChI Key

AOQUHQUFPHJJRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CO)C(=O)O

Origin of Product

United States

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